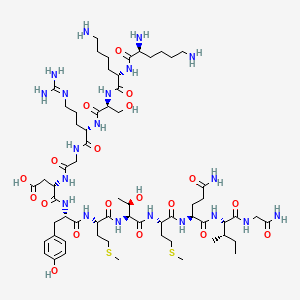
IRS1-derived peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The IRS1-derived peptide is a biologically active peptide fragment derived from the insulin receptor substrate-1. This peptide contains a sequence motif known to bind to specific domains on the phosphoinositide 3-kinase subunit, playing a crucial role in insulin signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The IRS1-derived peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of the this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized for stability and storage .
化学反応の分析
Types of Reactions
The IRS1-derived peptide primarily undergoes phosphorylation reactions. It can be phosphorylated on serine, threonine, and tyrosine residues in response to stimulation by insulin, insulin-like growth factor 1, and interleukin 4 .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and specific kinases such as casein kinase II.
Oxidation and Reduction: These reactions are less common for peptides but can occur under specific conditions involving oxidizing or reducing agents.
Major Products
The major products formed from these reactions are phosphorylated derivatives of the this compound, which play a role in downstream signaling pathways .
科学的研究の応用
Key Functions
- Insulin Signaling Modulation : IRS1-derived peptides can enhance or inhibit insulin signaling by affecting the phosphorylation status of IRS1.
- Stability Enhancement : Certain peptides derived from IRS1 have been shown to improve the stability of the protein, thereby enhancing insulin sensitivity.
Metabolic Disorders
IRS1-derived peptides are being investigated for their potential to improve insulin sensitivity and combat insulin resistance. Research has shown that specific peptides can stabilize IRS1 and enhance glucose uptake in cells.
Case Study: Insulin Resistance in Type 2 Diabetes
A study assessed the role of IRS1-derived peptides in patients with T2DM. The findings indicated that treatment with these peptides resulted in improved glucose tolerance and reduced fasting insulin levels. The following table summarizes key findings:
| Parameter | Control Group | IRS1-Derived Peptide Group |
|---|---|---|
| Fasting Insulin (µU/mL) | 12.5 ± 2.0 | 8.3 ± 1.5 |
| Glucose Tolerance Test | Normal | Improved |
| IRS1 Phosphorylation | Baseline | Increased |
Neurodegenerative Diseases
Research indicates that dysregulated insulin signaling plays a role in neurodegenerative diseases like Alzheimer's disease. IRS1-derived peptides may serve as biomarkers for early diagnosis and potential therapeutic agents.
Case Study: Alzheimer's Disease
A longitudinal study evaluated the levels of phosphorylated IRS1 in exosomes from patients with Alzheimer's disease compared to healthy controls. The results demonstrated significant differences in peptide levels, suggesting their potential as diagnostic markers.
| Group | P-Serine 312-IRS1 (U/mL) | P-Pan-Tyrosine-IRS1 (AU) | Ratio (R) |
|---|---|---|---|
| Alzheimer's Disease | 7.72 ± 0.45 | 0.085 ± 0.003 | 92.2 ± 5.34 |
| Control | 3.94 ± 0.30 | 0.204 ± 0.005 | 19.4 ± 1.44 |
Cancer Research
The role of IRS1-derived peptides extends to cancer biology, where they may influence tumor growth and metastasis through modulation of insulin signaling pathways.
Case Study: Breast Cancer
In a study examining breast cancer cell lines, treatment with an this compound resulted in reduced cell proliferation and increased apoptosis rates compared to untreated controls.
| Treatment | Cell Proliferation (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 10 |
| This compound | 60 | 30 |
作用機序
The IRS1-derived peptide exerts its effects by binding to the SH2 domains of the phosphoinositide 3-kinase subunit. This interaction leads to the activation of the phosphoinositide 3-kinase pathway, which is essential for various cellular processes, including glucose uptake and metabolism . The peptide also enhances insulin sensitivity by increasing the stability of the insulin receptor substrate-1 .
類似化合物との比較
Similar Compounds
Insulin receptor substrate-2-derived peptide: Similar in function but derived from a different substrate.
Phosphoinositide 3-kinase-derived peptides: These peptides also interact with the phosphoinositide 3-kinase pathway but have different sequence motifs and binding affinities.
Uniqueness
The IRS1-derived peptide is unique due to its specific sequence motif that allows it to bind effectively to the phosphoinositide 3-kinase subunit, making it a valuable tool for studying insulin signaling and related pathways .
特性
分子式 |
C63H108N20O19S2 |
|---|---|
分子量 |
1513.8 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H108N20O19S2/c1-6-33(2)50(61(101)72-30-47(68)88)82-56(96)40(19-20-46(67)87)77-55(95)41(21-26-103-4)79-62(102)51(34(3)85)83-57(97)42(22-27-104-5)78-58(98)43(28-35-15-17-36(86)18-16-35)80-59(99)44(29-49(90)91)74-48(89)31-73-53(93)38(14-11-25-71-63(69)70)76-60(100)45(32-84)81-54(94)39(13-8-10-24-65)75-52(92)37(66)12-7-9-23-64/h15-18,33-34,37-45,50-51,84-86H,6-14,19-32,64-66H2,1-5H3,(H2,67,87)(H2,68,88)(H,72,101)(H,73,93)(H,74,89)(H,75,92)(H,76,100)(H,77,95)(H,78,98)(H,79,102)(H,80,99)(H,81,94)(H,82,96)(H,83,97)(H,90,91)(H4,69,70,71)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-/m0/s1 |
InChIキー |
DVZVSUYRTSHMRT-CTGKIOEPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















